physicochemical properties of 2-Chloro-6-(trifluoromethyl)benzoyl chloride
physicochemical properties of 2-Chloro-6-(trifluoromethyl)benzoyl chloride
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-6-(trifluoromethyl)benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Building Block
2-Chloro-6-(trifluoromethyl)benzoyl chloride is a highly reactive acyl chloride that serves as a critical intermediate in the synthesis of complex organic molecules. Its distinct substitution pattern on the benzene ring, featuring a sterically hindering and electron-withdrawing chlorine atom ortho to the acyl chloride, and a strongly electron-withdrawing trifluoromethyl group at the other ortho position, imparts unique reactivity and properties. These characteristics make it a valuable reagent in the development of novel pharmaceuticals and agrochemicals, where the incorporation of the 2-chloro-6-(trifluoromethyl)phenyl moiety can significantly influence biological activity and metabolic stability.
This guide provides a comprehensive overview of the essential , offering field-proven insights into its handling, reactivity, and analytical characterization to support its effective application in research and development.
Chemical Identity and Molecular Structure
Correctly identifying a reagent is the foundational step for any successful synthesis. The structural and identifying information for 2-Chloro-6-(trifluoromethyl)benzoyl chloride is summarized below.
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IUPAC Name: 2-Chloro-6-(trifluoromethyl)benzoyl chloride
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Synonyms: 3-Chloro-2-(chlorocarbonyl)benzotrifluoride, 6-Chloro-alpha,alpha,alpha-trifluoro-o-toluoyl chloride
Structural Representation:
Physicochemical Properties: A Quantitative Overview
The physical properties of a compound dictate its handling, storage, and reaction conditions. 2-Chloro-6-(trifluoromethyl)benzoyl chloride is a liquid at room temperature.[4] A summary of its key physicochemical data is presented in Table 1.
| Property | Value | Source(s) |
| Physical Form | Clear Liquid | [4] |
| Purity | ≥96-98% | [2][4] |
| Storage Temperature | Ambient Temperature; Store under inert atmosphere (2-8°C recommended for long-term) | [5] |
Note: Specific values for boiling point, melting point, and density were not consistently available in the provided search results for this specific CAS number. Data for closely related isomers like 2-(Trifluoromethyl)benzoyl chloride (CAS 312-94-7) show a boiling point of 84-85 °C at 16 mmHg and a density of approximately 1.416 g/mL at 25 °C, but these should be used with caution as ortho-substitution can significantly alter physical properties.[6]
Reactivity, Stability, and Handling
Core Reactivity: The Acyl Chloride Moiety
The primary site of reactivity is the highly electrophilic carbonyl carbon of the acyl chloride group. This makes the compound an excellent acylating agent. However, its reactivity is modulated by the two ortho substituents.
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Nucleophilic Acyl Substitution: It readily reacts with nucleophiles such as alcohols (to form esters), amines (to form amides), and water (to hydrolyze back to the corresponding carboxylic acid). These reactions are typically rapid and exothermic.
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Steric Hindrance: The presence of both a chlorine atom and a trifluoromethyl group in the ortho positions creates significant steric hindrance around the carbonyl group. This can slow down the rate of reaction compared to less substituted benzoyl chlorides, sometimes requiring more forcing conditions (e.g., higher temperatures or longer reaction times) for successful acylation of bulky nucleophiles.
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Reaction with Water: The compound is water-reactive.[7][8] Contact with moisture or water will lead to vigorous hydrolysis, liberating corrosive hydrogen chloride (HCl) gas and forming 2-chloro-6-(trifluoromethyl)benzoic acid. This necessitates the use of anhydrous conditions during storage and reactions.
Stability and Storage
The compound is stable under recommended storage conditions.[8] To maintain its integrity, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.[5] It is incompatible with strong bases, alcohols, and oxidizing agents.[7]
Safety and Handling Precautions
As a reactive acyl chloride, 2-Chloro-6-(trifluoromethyl)benzoyl chloride is corrosive and hazardous.
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Hazard Classification: It is classified as a substance that causes severe skin burns and eye damage.[7]
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Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles along with a face shield.[5][9][10]
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Spill & Disposal: In case of a spill, absorb with an inert, dry material and place in an appropriate container for chemical waste disposal. Do not use water to clean up spills. Dispose of contents and container to an approved waste disposal plant.[9][10]
Spectroscopic and Analytical Characterization
Unambiguous characterization is essential for verifying the identity and purity of the starting material. The following spectroscopic methods are key.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic region will show complex multiplets corresponding to the three protons on the benzene ring.
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¹⁹F NMR: A sharp singlet is expected in the region characteristic of trifluoromethyl groups (around -60 to -65 ppm relative to CFCl₃), providing a clear diagnostic signal for the -CF₃ moiety.[11]
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¹³C NMR: The spectrum will show eight distinct carbon signals, including a downfield signal for the carbonyl carbon and a quartet for the trifluoromethyl carbon due to C-F coupling.
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Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the C=O (carbonyl) stretch of the acyl chloride is expected at a high frequency, typically in the range of 1770-1815 cm⁻¹.
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Mass Spectrometry (MS): Electron Ionization (EI) mass spectrometry would show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of two chlorine atoms. Fragmentation would likely involve the loss of the chlorine radical from the acyl chloride and subsequent loss of CO.
Experimental Protocol: Synthesis of a Secondary Amide
This protocol details a representative application of 2-Chloro-6-(trifluoromethyl)benzoyl chloride in the synthesis of an N-substituted amide, a common linkage in bioactive molecules. The causality behind each step is explained to ensure a self-validating and reproducible workflow.
Objective: To synthesize N-benzyl-2-chloro-6-(trifluoromethyl)benzamide.
Materials:
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2-Chloro-6-(trifluoromethyl)benzoyl chloride
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Benzylamine
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Triethylamine (Et₃N) or Pyridine
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology
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Reaction Setup (Anhydrous Conditions):
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To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add anhydrous DCM.
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Causality: Acyl chlorides are highly sensitive to water. Using a flame-dried flask and an inert atmosphere prevents premature hydrolysis of the starting material, which would reduce yield and form HCl gas.
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-
Addition of Amine and Base:
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Dissolve benzylamine (1.0 equivalent) and triethylamine (1.2 equivalents) in the anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Causality: The reaction is exothermic; cooling prevents potential side reactions and controls the reaction rate. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation of the benzylamine starting material, which would render it non-nucleophilic and halt the reaction.
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Slow Addition of Acyl Chloride:
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Dissolve 2-Chloro-6-(trifluoromethyl)benzoyl chloride (1.05 equivalents) in a small amount of anhydrous DCM.
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Add this solution dropwise to the stirring amine solution at 0 °C over 15-20 minutes using a dropping funnel.
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Causality: Slow, dropwise addition is critical to control the exothermicity of the reaction. A slight excess of the acylating agent ensures full conversion of the limiting benzylamine.
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Reaction Monitoring:
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Allow the reaction to warm to room temperature and stir for 2-4 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC), checking for the consumption of the benzylamine starting material.
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Causality: TLC provides a simple, real-time method to determine when the reaction is complete, preventing unnecessarily long reaction times or premature workup.
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Aqueous Workup (Quenching and Extraction):
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Once complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
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Transfer the mixture to a separatory funnel. Separate the organic layer.
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Wash the organic layer sequentially with water and then brine.
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Causality: The NaHCO₃ wash neutralizes any remaining HCl and quenches unreacted acyl chloride. The brine wash helps to remove residual water from the organic layer, initiating the drying process.
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Drying and Solvent Removal:
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Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
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Causality: Complete removal of water is necessary before solvent evaporation to prevent potential hydrolysis of the product during concentration.
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Purification:
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Purify the resulting crude solid/oil by recrystallization or column chromatography on silica gel to yield the pure N-benzyl-2-chloro-6-(trifluoromethyl)benzamide.
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Causality: Purification removes unreacted starting materials, byproducts (like the triethylammonium chloride salt), and any impurities, ensuring the final product meets the required analytical standards.
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Workflow Visualization
Caption: Experimental workflow for the synthesis of an N-substituted amide.
Logical Relationships in Reactivity
The utility of 2-Chloro-6-(trifluoromethyl)benzoyl chloride stems from its predictable reactions with various nucleophiles to form stable covalent bonds, a cornerstone of medicinal and process chemistry.
Caption: Reactivity pathways with common nucleophiles.
Conclusion
2-Chloro-6-(trifluoromethyl)benzoyl chloride is a specialized reagent whose physicochemical properties are dominated by its highly reactive, sterically hindered acyl chloride functional group. Its propensity for rapid reaction with nucleophiles, combined with its sensitivity to moisture, demands careful handling and anhydrous reaction conditions. A thorough understanding of its properties, reactivity, and safety profile, as detailed in this guide, is paramount for its successful and safe utilization as a versatile building block in the synthesis of high-value chemical entities in the pharmaceutical and agrochemical industries.
References
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Oakwood Chemical. 2-Chloro-6-(trifluoromethyl)benzoyl chloride, min 97%, 1 gram. [Link]
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PubChemLite. 2-chloro-6-(trifluoromethyl)benzoyl chloride (C8H3Cl2F3O). [Link]
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Capot Chemical Co., Ltd. Specifications of 2-Chloro-6-trifluoromethylbenzoyl chloride. [Link]
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Angene Chemical. Safety Data Sheet. (2024-11-01). [Link]
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NIST. 2-(Trifluoromethyl)benzoyl chloride. [Link]
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PubChem. 2-(Trifluoromethyl)benzoyl chloride. [Link]
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ACS Publications. Supporting Information. [Link]
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